![molecular formula C34H22N2O B14405502 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 83425-98-3](/img/structure/B14405502.png)
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which uses o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group. The reaction proceeds through an initial amino-ketone condensation followed by base- or acid-catalyzed cyclocondensation to produce the quinoline derivative . Other methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline can be compared with other quinoline derivatives, such as:
Quinolin-2(1H)-ones: These compounds are known for their pharmacological activities and are synthesized using photocatalytic methods.
1-Benzo(f)quinolin-2-yl-ethanone: This compound is used in early discovery research and has a similar quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83425-98-3 |
|---|---|
Molecular Formula |
C34H22N2O |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C34H22N2O/c1-2-10-26(11-3-1)37-27-18-14-24(15-19-27)29-22-33(31-20-17-25-9-5-7-13-30(25)35-31)36-32-21-16-23-8-4-6-12-28(23)34(29)32/h1-22H |
InChI Key |
JZXSTRCMSWXDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


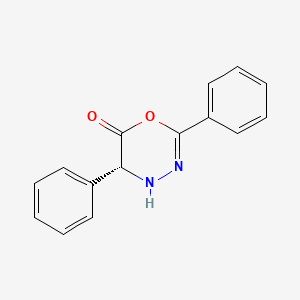
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
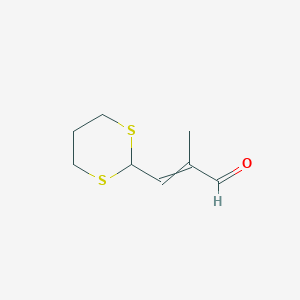
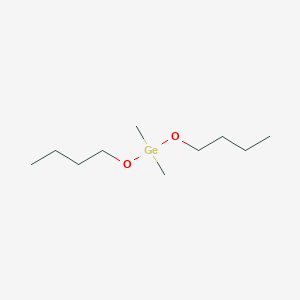
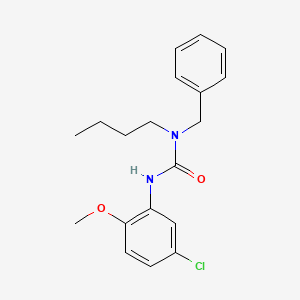
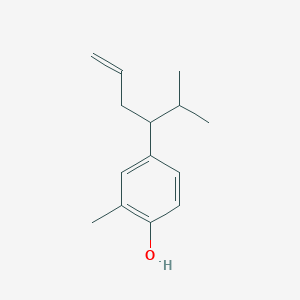

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)

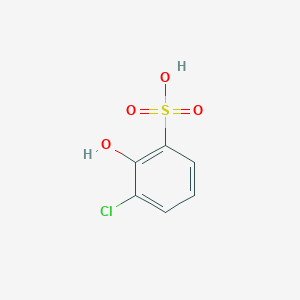
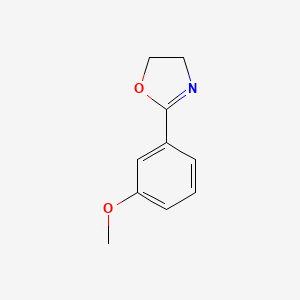
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
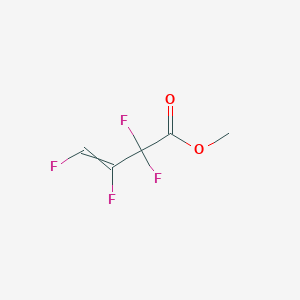
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
